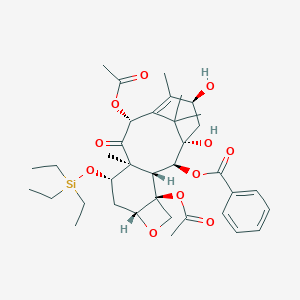
7-O-(Triethylsilyl) Baccatin III
Overview
Description
Synthesis Analysis
The synthesis of 7-O-(Triethylsilyl) Baccatin III involves protecting the hydroxyl groups of baccatin III to enable further chemical transformations. A notable approach includes the efficient synthesis from 13-deoxybaccatin III, where tert-butyl peroxide oxidation followed by SmI2 reduction yields the target compound in good overall yield. This method highlights the adaptability of baccatin III derivatives for modifications aimed at developing new taxane derivatives (Ahn, Vander Velde, & Georg, 2002).
Molecular Structure Analysis
The molecular structure of 7-O-(Triethylsilyl) Baccatin III is characterized by the presence of the triethylsilyl group, which is introduced to protect the 7-hydroxyl group. This modification is crucial for subsequent chemical reactions and for the stability of the molecule during synthesis processes. The specific conformation and interactions resulting from this substitution impact the molecule's reactivity and its potential as a precursor for further chemical modifications.
Chemical Reactions and Properties
Chemical reactions involving 7-O-(Triethylsilyl) Baccatin III often aim to further modify the baccatin III core or to remove protective groups in preparation for final taxane synthesis. For example, selective synthesis techniques have been developed to introduce amino groups into the baccatin III structure, demonstrating the versatility of the compound in synthetic chemistry (Battaglia et al., 2005).
Scientific Research Applications
Synthesis of Taxol Analogs : 7-O-triflates of baccatin III or taxol analogs serve as precursors for synthesizing 6,7-taxols and 7,8-methano (cyclopropyl) taxols, with applications in drug development (Johnson et al., 1994).
Enhancement of Immune Response : Baccatin III enhances MHC-restricted antigen presentation in dendritic cells, potentially improving the immune response to certain antigens. This has implications in immunotherapy and vaccine development (Lee et al., 2011).
Efficient Synthesis for Drug Production : An efficient synthesis method for 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been developed, which could be useful in the production of 13-oxo-7-O-(triethylsilyl)baccatin and related compounds (Ahn et al., 2002).
Discovery of Novel Taxane Structures : Chemoselective debenzoylation of baccatin III leads to new taxane structures with a tetrahydrofuran ring, offering potential for discovering new drugs (Farina & Huang, 1992).
Semisynthesis of Ortaxel : A practical method for semisynthesis of ortataxel from 10-deacetylbaccatin III has been presented, providing a potential cancer drug (Baldelli et al., 2003).
Microtubule Assembly Activity and Cytotoxicity : Analogues of baccatin III show comparable microtubule assembly activity and cytotoxicity against B16 melanoma cells, important for cancer therapy (GeorgGunda et al., 1992).
Simplification of Taxol Synthesis : A one-pot trisilylation step has been developed for efficient access to a key intermediate in Taxol synthesis, potentially shortening the overall process for next-generation Taxol compounds (Ondari & Walker, 2009).
Mechanism of Action
Target of Action
7-O-(Triethylsilyl) Baccatin III is a precursor to Paclitaxel , a well-known anticancer drug. The primary target of this compound is the microtubule network within cells .
Mode of Action
The compound interacts with its target by increasing tubulin assembly and inhibiting tubulin disassembly . This alters microtubule polymerization, which is crucial for cell division and movement .
Biochemical Pathways
The alteration in microtubule polymerization affects the mitotic spindle, which is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cancer cells from dividing and proliferating .
Pharmacokinetics
It is known that the compound is a stable white crystalline solid with a predicted density of 1.24±0.1 g/cm3 . It has a predicted boiling point of 720.2±60.0 °C and is soluble in chloroform, ethyl acetate, and methanol .
Result of Action
The action of 7-O-(Triethylsilyl) Baccatin III results in the decrease of the mitochondrial membrane potential and induces caspase 10-dependent apoptosis in a variety of cancer cell lines . This leads to the inhibition of cell proliferation .
Action Environment
It is known that the compound is stable under normal conditions . It is recommended to be stored in a freezer at -20°C to maintain its stability.
Safety and Hazards
The safety data sheet for 7-O-(Triethylsilyl) Baccatin III advises against medicinal, household, or other uses . In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If it comes into contact with skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLTBRGUWTBQP-UZBMNOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433050 | |
| Record name | 7-O-(Triethylsilyl) Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-(Triethylsilyl) Baccatin III | |
CAS RN |
115437-21-3 | |
| Record name | 7-O-(Triethylsilyl) Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-O-(Triethylsilyl) Baccatin III in the synthesis of Paclitaxel and its analogs?
A1: 7-O-(Triethylsilyl) Baccatin III serves as a crucial starting material in the semi-synthesis of Paclitaxel and its analogs. [, ] It acts as a scaffold to which the characteristic side chain, responsible for Paclitaxel's anti-tumor activity, can be attached. This approach allows for the creation of novel Paclitaxel derivatives with potentially improved pharmacological properties. []
Q2: Can you elaborate on the chemical synthesis of 7-O-(Triethylsilyl) Baccatin III from 13-Deoxybaccatin III as described in the research?
A2: The synthesis involves a two-step process starting with the oxidation of 13-Deoxy-7-O-(triethylsilyl)baccatin III using tert-butyl peroxide. [] This step forms 13-oxo-7-O-(triethylsilyl)baccatin III, which is then selectively reduced using Samarium(II) Iodide (SmI2) to yield 13-epi-7-O-(triethylsilyl)baccatin III. [] This specific isomer is important due to its structural similarity to naturally occurring Paclitaxel, making it a suitable precursor for further modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)


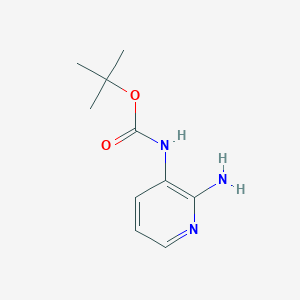
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
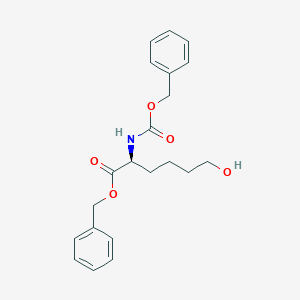

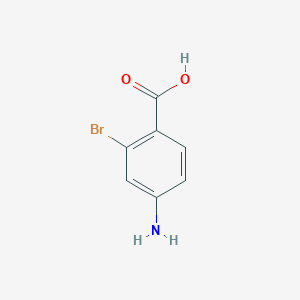
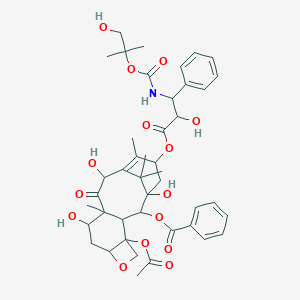
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)